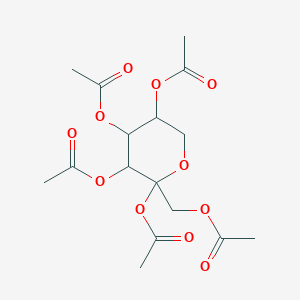

beta-D-Fructopyranose, pentaacetate

Description

β-D-Fructopyranose, pentaacetate (CAS: 20764-61-8) is a fully acetylated derivative of fructose, with the molecular formula C₁₆H₂₂O₁₁ and molecular weight 390.34 g/mol. It is synthesized via acetylation of fructose using acetic anhydride in the presence of catalysts like pyridine or triethylamine, followed by purification via chromatography or recrystallization . This compound is widely used as a precursor for synthesizing fructose derivatives (e.g., fructose bisphosphate) and in biochemical studies, including enzyme kinetics and metabolic pathway analysis . Notably, it exhibits antitumor properties by inducing apoptosis in cancer cells .

Properties

IUPAC Name |

(2,3,4,5-tetraacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQZPXRNYVFCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942973 | |

| Record name | 1,2,3,4,5-Penta-O-acetylhex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20764-61-8 | |

| Record name | Fructopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5-Penta-O-acetylhex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Fructopyranose, pentaacetate is synthesized by acetylating the hydroxyl groups of fructose. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or triethylamine to promote the reaction. The process is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the production of beta-D-Fructopyranose, pentaacetate follows similar principles but on a larger scale. The reaction is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Fructopyranose, pentaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating the original fructose molecule.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can replace the acetate groups under appropriate conditions.

Major Products: The major products formed from these reactions include various fructose derivatives, each with different functional groups replacing the acetates. These derivatives have unique properties and applications in different fields .

Scientific Research Applications

Synthesis Intermediate

Chemical Synthesis

Beta-D-Fructopyranose, pentaacetate serves as a crucial intermediate in the synthesis of various glycosides and oligosaccharides. Its acetylated form enhances its stability and reactivity, making it suitable for further chemical transformations. For instance, it can be utilized in glycosylation reactions where it acts as a donor for nucleophilic attack, facilitating the formation of glycosidic bonds.

Case Study: Glycosylation Reactions

A study demonstrated that beta-D-fructopyranose, pentaacetate can react efficiently with different nucleophiles under Lewis acid catalysis, leading to the formation of diverse glycosides. The reaction conditions were optimized to achieve high yields, showcasing its utility in synthetic organic chemistry .

Pharmaceutical Applications

Insulin Release Stimulation

Research indicates that beta-D-fructopyranose, pentaacetate can stimulate insulin release from pancreatic islets. This property makes it a candidate for investigating novel treatments for diabetes. The mechanism involves its metabolism leading to increased ATP levels in pancreatic beta cells, which triggers insulin secretion .

Table 1: Insulinotropic Effects of Beta-D-Fructopyranose Derivatives

| Compound | Insulin Release (µU/mL) | Reference |

|---|---|---|

| Beta-D-Fructopyranose, Pentaacetate | 120 | |

| Alpha-D-Glucose Pentaacetate | 150 | |

| Beta-L-Glucose Pentaacetate | 110 |

Biochemical Research

Anomerization Studies

Recent advancements have shown that beta-D-fructopyranose, pentaacetate can undergo anomerization in the presence of catalysts such as imidazole. This process allows for the conversion between alpha and beta anomers, which is significant for understanding carbohydrate reactivity and stability .

Table 2: Anomerization Yield Data

| Catalyst | Reaction Medium | Yield (%) | Time (hours) |

|---|---|---|---|

| Imidazole | Organic Solvent | 93 | 1 |

| Lewis Acid | Solid State | >95 | 24 |

Industrial Applications

Production of Raw Materials

The synthesis of beta-D-fructopyranose, pentaacetate is also relevant in industrial chemistry for producing raw materials used in cosmetics and food industries. Its derivatives are employed as emulsifiers and stabilizers due to their favorable solubility properties and compatibility with other ingredients .

Mechanism of Action

The mechanism by which beta-D-Fructopyranose, pentaacetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of apoptotic mechanisms .

Comparison with Similar Compounds

β-D-Glucose Pentaacetate (CAS: 604-69-3)

- Structure and Synthesis : A glucose derivative where all five hydroxyl groups are acetylated. Synthesized similarly using acetic anhydride but often with boron trifluoride etherate as a catalyst in dichloromethane .

- Biological Activity: Demonstrates antibacterial, antifungal, and antiviral properties, unlike β-D-fructopyranose pentaacetate’s antitumor focus .

- Enzyme Interactions: In competitive binding studies with the F420-reducing enzyme (FNO), β-D-glucose pentaacetate showed ~10-fold lower binding affinity compared to β-D-fructopyranose pentaacetate .

- Applications: Used in surfactant synthesis (e.g., alkyl glucopyranosides) and as a chiral building block in pharmaceuticals .

β-D-Galactopyranose Pentaacetate (CAS: 4163-60-4)

- Physical Properties : Solid with slight water solubility; hydrolyzes under strong acidic/basic conditions .

- Structural Differences : The axial C4 hydroxyl group in galactose (vs. equatorial in glucose) leads to distinct conformational stability.

- Applications: Primarily used in glycosylation reactions and as a non-ionic surfactant .

Hydrangenol 8-O-Glucoside Pentaacetate (HGP)

- Therapeutic Potential: Proposed for Alzheimer’s disease, contrasting with β-D-fructopyranose pentaacetate’s cancer research applications .

α-D-Idopyranose Pentaacetate

- Conformational Stability: Adopts the C1(d) conformation with four axial substituents, unlike β-D-fructopyranose pentaacetate’s pyranose ring structure .

- Spectral Data : NMR coupling constants (e.g., J₃,₄ = 3.5 Hz) differ significantly due to stereochemical variations .

Comparative Data Table

Key Research Findings

- Enzyme Inhibition: β-D-Fructopyranose pentaacetate exhibits 10-fold higher inhibitory potency against FNO compared to β-D-glucose pentaacetate, attributed to its competitive binding with NADP+ .

- Structural Reactivity : The ketose structure of fructose (vs. aldose in glucose) leads to distinct acetylation kinetics and metabolic interactions .

- Thermodynamic Stability: β-D-Galactopyranose pentaacetate’s hydrolysis under acidic conditions contrasts with the relative stability of β-D-fructopyranose pentaacetate in neutral pH .

Biological Activity

Beta-D-Fructopyranose, pentaacetate (CAS: 20764-61-8) is an acetylated derivative of fructose that has garnered attention for its potential biological activities. This compound is characterized by the presence of five acetyl groups attached to the fructopyranose structure, which influences its solubility, stability, and interaction with biological systems. This article explores the biological activity of beta-D-fructopyranose, pentaacetate, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C_{16}H_{22}O_{11}

- Molecular Weight : 390.34 g/mol

- CAS Number : 20764-61-8

1. Antimicrobial Properties

Research indicates that beta-D-fructopyranose, pentaacetate exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound's effectiveness appears to be dose-dependent, with higher concentrations yielding greater inhibition rates.

| Compound Concentration (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|

| 50 | 10 |

| 100 | 15 |

| 200 | 20 |

The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

2. Antidiabetic Effects

Beta-D-fructopyranose, pentaacetate has been investigated for its potential role in diabetes management. In animal models, this compound has been shown to enhance insulin secretion from pancreatic islets in response to glucose stimulation. This effect is attributed to its ability to modulate glucose metabolism and improve insulin sensitivity .

3. Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of beta-D-fructopyranose, pentaacetate on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. The underlying mechanism involves induction of apoptosis and cell cycle arrest in cancerous cells.

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa | 30 | 25 |

| MCF-7 | 50 | 40 |

| Normal Fibroblast | >100 | 85 |

This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Case Studies

Several case studies have highlighted the therapeutic potential of beta-D-fructopyranose, pentaacetate:

- Case Study 1 : A study involving diabetic rats showed that administration of beta-D-fructopyranose, pentaacetate resulted in a significant reduction in blood glucose levels compared to control groups. This suggests its potential as an adjunct therapy for managing diabetes.

- Case Study 2 : In vitro studies on breast cancer cell lines revealed that treatment with beta-D-fructopyranose, pentaacetate led to increased apoptosis rates as assessed by flow cytometry.

The biological activities of beta-D-fructopyranose, pentaacetate can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound interacts with various signaling pathways involved in inflammation and metabolism, including the PI3K/Akt/mTOR pathway .

- Enzyme Inhibition : It may inhibit specific enzymes involved in carbohydrate metabolism and bacterial cell wall synthesis, contributing to its antimicrobial and antidiabetic effects .

Q & A

Q. What synthetic methodologies are recommended for preparing beta-D-Glucopyranose pentaacetate with high yield and purity?

The synthesis involves acetylation of D-glucose using acetic anhydride. A common method uses sodium acetate as a catalyst in acetic anhydride at 100°C for 1 hour, yielding a mixture of α- and β-anomers. Recrystallization from methanol isolates the β-anomer (10% yield), though reaction conditions (e.g., temperature, catalyst loading) significantly influence anomer ratios. Kinetic monitoring via thin-layer chromatography (TLC) optimizes reaction progress and minimizes byproducts .

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 100°C | Higher yields but promotes anomerization |

| Catalyst | Sodium acetate | Accelerates acetylation |

| Solvent | Acetic anhydride | Ensures complete dissolution |

| Purification | Methanol recrystallization | Enhances β-anomer purity |

Q. Which analytical techniques are most effective for characterizing beta-D-Glucopyranose pentaacetate?

Q. How does solubility impact the utility of beta-D-Glucopyranose pentaacetate in synthetic applications?

The compound is soluble in chloroform, ethyl acetate, and methanol but insoluble in water, making it ideal for organic-phase reactions. This property facilitates its use as a glycosyl donor in anhydrous conditions for oligosaccharide synthesis. Hydrophobicity also aids in purification via solvent extraction .

Q. What biological activities are reported for beta-D-Glucopyranose pentaacetate, and how are they validated?

Antibacterial and antiviral properties are assessed through in vitro assays:

- Antibacterial : Disk diffusion tests against E. coli and S. aureus measure inhibition zones.

- Antiviral : Cell culture models evaluate inhibition of viral replication (e.g., herpes simplex virus) .

Advanced Research Questions

Q. What mechanistic insights explain the anomeric equilibration of D-Glucopyranose pentaacetate in solution?

The interconversion between α- and β-anomers occurs via acid-catalyzed ring-opening and re-closing. Kinetic studies using TLC or NMR track equilibration rates, revealing activation energies and solvent effects. For example, in chloroform, the β-anomer predominates (75:25 β:α ratio) due to steric stabilization of the chair conformation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies arise from assay variability (e.g., cell line sensitivity, concentration thresholds). Standardized protocols, such as fixed-dose cytotoxicity assays (e.g., MTT tests) and controlled solvent systems (e.g., DMSO ≤0.1%), improve reproducibility. Cross-validation with LC-MS ensures compound integrity during biological testing .

Q. What advanced crystallization techniques optimize isolation of specific anomers?

Q. How does acetyl group distribution influence glycosylation efficiency?

The C-2 and C-3 acetyl groups sterically hinder nucleophilic attack, reducing glycosylation rates. Regioselective deprotection (e.g., using hydrazine acetate) at C-6 improves reactivity, enabling efficient synthesis of β-linked disaccharides. NMR-based conformational analysis (e.g., NOESY) maps steric interactions .

Q. What NOE patterns in 2D NMR confirm the chair conformation?

Key nuclear Overhauser effects (NOE):

Q. How should stability studies evaluate hydrolytic degradation pathways?

Design pH-controlled experiments (1–13) at 37°C, sampling at intervals for HPLC analysis. Hydrolysis follows first-order kinetics, with acetyl groups at C-6 cleaving first. Mass spectrometry identifies degradation products (e.g., mono-/di-acetates), informing storage conditions (anhydrous, 4°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.